REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[C:5](Cl)(=O)C(Cl)=O.C(N(CC)[CH:15]([CH3:17])[CH3:16])(C)C.C1([C@@H]2C[O:29][C:28](=[O:31])N2)C=CC=CC=1>CN(C)C=O.CN(C1C=CC=CN=1)C>[CH3:16][C:15]([CH3:17])([CH3:5])[CH2:2][CH:1]([OH:3])[C:28]([OH:31])=[O:29]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@H]1NC(OC1)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
two
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated (40° C., 20 mm Hg)
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (300 mL)
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated (40° C., 20 mm Hg)
|
Type
|
STIRRING
|
Details
|
stirred in dichloromethane (400 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in a gentle reflux
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture is washed with hydrochloric acid (1 N, 2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
the organic layers are washed with sodium chloride (saturated aqueous, 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated (40° C., 20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to provide 100 g of the crude diastereomers as a paste
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.274 mol | |
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[C:5](Cl)(=O)C(Cl)=O.C(N(CC)[CH:15]([CH3:17])[CH3:16])(C)C.C1([C@@H]2C[O:29][C:28](=[O:31])N2)C=CC=CC=1>CN(C)C=O.CN(C1C=CC=CN=1)C>[CH3:16][C:15]([CH3:17])([CH3:5])[CH2:2][CH:1]([OH:3])[C:28]([OH:31])=[O:29]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@H]1NC(OC1)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
two
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated (40° C., 20 mm Hg)
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (300 mL)
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated (40° C., 20 mm Hg)
|
Type
|
STIRRING
|
Details
|
stirred in dichloromethane (400 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in a gentle reflux
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture is washed with hydrochloric acid (1 N, 2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
the organic layers are washed with sodium chloride (saturated aqueous, 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated (40° C., 20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to provide 100 g of the crude diastereomers as a paste
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.274 mol | |
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |